molecular formula C6H7ClN2 B3137817 6-Chloro-3-methylpyridin-2-amine CAS No. 442128-86-1

6-Chloro-3-methylpyridin-2-amine

Cat. No.: B3137817
CAS No.: 442128-86-1
M. Wt: 142.58 g/mol
InChI Key: UTZHXEYDIWFKTC-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpyridin-2-amine (C₆H₇ClN₂; molecular weight: 142.59 g/mol) is a substituted pyridine derivative featuring a chlorine atom at position 6, a methyl group at position 3, and an amine group at position 2 of the pyridine ring . This compound is cataloged under CAS numbers such as MDLMFCD31543078 and is utilized in chemical synthesis and pharmaceutical research due to its reactive amine and chloro substituents, which enable diverse functionalization .

Properties

IUPAC Name

6-chloro-3-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZHXEYDIWFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-3-methylpyridin-2-amine involves the chlorination of 3-methylpyridin-2-amine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position on the pyridine ring.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 3-methylpyridin-2-amine is coupled with a chlorinated boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The use of automated systems helps in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Substitution: Formation of 3-methylpyridin-2-amine derivatives with different substituents replacing the chlorine atom.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

6-Chloro-3-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 6-chloro-3-methylpyridin-2-amine can be contextualized by comparing it with pyridine derivatives sharing similar substituent patterns. Below is a detailed analysis:

Substituent Position and Type

6-Chloro-2-methylpyridin-3-amine (CAS 145934-89-0)
  • Structure : Chloro (C6), methyl (C2), amine (C3).
  • Molecular Formula : C₆H₇ClN₂.
  • Molecular Weight : 142.59 g/mol .
  • Key Difference : Methyl group at position 2 instead of position 3. This positional isomerism may alter electronic distribution and steric effects, impacting reactivity in cross-coupling reactions or hydrogen bonding .
6-Chloro-2-methoxypyridin-3-amine (CAS 934180-48-0)
  • Structure : Chloro (C6), methoxy (C2), amine (C3).
  • Molecular Formula : C₆H₇ClN₂O.
  • Molecular Weight : 158.59 g/mol .
  • Key Difference : Methoxy group (electron-donating) replaces methyl. The increased polarity enhances solubility in polar solvents compared to the methyl-substituted analogue .
4-Chloro-5-methoxypyridin-3-amine
  • Structure : Chloro (C4), methoxy (C5), amine (C3).
  • Molecular Formula : C₆H₇ClN₂O.
  • Molecular Weight : 158.59 g/mol .
  • Key Difference : Chloro and methoxy groups occupy adjacent positions (C4 and C5), creating a distinct electronic environment that may favor electrophilic substitution at C6 .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Polar Solvents) Key Substituents
This compound 142.59 ~1.2 Moderate (ethanol, DMSO) Cl (C6), CH₃ (C3), NH₂ (C2)
6-Chloro-2-methylpyridin-3-amine 142.59 ~1.2 Moderate Cl (C6), CH₃ (C2), NH₂ (C3)
6-Chloro-2-methoxypyridin-3-amine 158.59 ~0.8 High Cl (C6), OCH₃ (C2), NH₂ (C3)
4-Chloro-5-methoxypyridin-3-amine 158.59 ~0.7 High Cl (C4), OCH₃ (C5), NH₂ (C3)

*LogP values estimated using substituent contribution models.

Key Research Findings

  • Steric Effects : Methyl groups at C2 (vs. C3) reduce steric hindrance near the amine, enhancing reactivity in SNAr reactions .
  • Electronic Effects : Methoxy-substituted derivatives exhibit lower LogP and higher solubility, advantageous for drug formulation .
  • Biological Relevance: Chloro and amine groups are critical for hydrogen bonding with biological targets, as seen in antitrypanosomal agents derived from similar scaffolds .

Biological Activity

6-Chloro-3-methylpyridin-2-amine is a heterocyclic aromatic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structural features, including a chlorine atom at the 6-position, a methyl group at the 3-position, and an amino group at the 2-position of the pyridine ring, influence its chemical properties and biological activity.

  • Molecular Formula : C₆H₇ClN₂
  • Molecular Weight : Approximately 142.59 g/mol
  • Structure : The compound consists of a six-membered pyridine ring with specific substitutions that affect its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of the chlorine and methyl groups can enhance its binding affinity and specificity towards molecular targets, potentially influencing several biochemical pathways. Although specific mechanisms for this compound are not well-documented, similar compounds have shown various modes of action, including enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have highlighted its potential as an antimicrobial agent, suggesting that it may inhibit the growth of various pathogens.

Anticancer Potential

The compound's structural characteristics may also contribute to anticancer activities. Compounds with pyridine rings are known for their ability to interact with DNA and other cellular components, which can lead to cytotoxic effects on cancer cells. Preliminary studies suggest that derivatives of pyridine can induce apoptosis in cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features and potential activities:

Compound NameStructure FeaturesSimilarity ScoreAntimicrobial ActivityAnticancer Activity
6-Chloro-5-methylpyridin-2-amineMethyl group at the 5-position0.94ModerateLow
6-Chloro-4-methylpyridin-3-amineMethyl group at the 4-position0.94LowModerate
2-Chloro-3-methyl-5-nitropyridineNitro group at the 5-position0.79HighModerate
6-Bromopyridin-2-amineBromine substitution at the 6-position0.79LowHigh

Case Studies

  • Antimicrobial Activity Study : A recent study investigated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics.
  • Cytotoxicity in Cancer Cells : In vitro studies conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to cell death through apoptosis pathways. The compound showed IC50 values indicating effective concentration levels for inducing cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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